molecular formula C8H6F2N2O3S B12998044 2-(Difluoromethoxy)-5-nitrobenzothioamide

2-(Difluoromethoxy)-5-nitrobenzothioamide

Cat. No.: B12998044
M. Wt: 248.21 g/mol
InChI Key: NUXAWFBCHBBOJG-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-nitrobenzothioamide is an organic compound that features a benzene ring substituted with a difluoromethoxy group, a nitro group, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-nitrobenzothioamide typically involves multiple steps One common method starts with the nitration of a suitable benzene derivative to introduce the nitro groupFinally, the thioamide group is introduced via a reaction with a suitable thiol or thioamide precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-nitrobenzothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Difluoromethoxy)-5-nitrobenzothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-nitrobenzothioamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thioamide group can form strong interactions with metal ions or proteins. These interactions can modulate biological pathways and result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)aniline
  • 2-(Difluoromethoxy)benzylamine
  • 2-(Difluoromethoxy)ethyl acrylate

Uniqueness

2-(Difluoromethoxy)-5-nitrobenzothioamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a difluoromethoxy group and a nitro group makes it particularly interesting for the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C8H6F2N2O3S

Molecular Weight

248.21 g/mol

IUPAC Name

2-(difluoromethoxy)-5-nitrobenzenecarbothioamide

InChI

InChI=1S/C8H6F2N2O3S/c9-8(10)15-6-2-1-4(12(13)14)3-5(6)7(11)16/h1-3,8H,(H2,11,16)

InChI Key

NUXAWFBCHBBOJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=S)N)OC(F)F

Origin of Product

United States

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